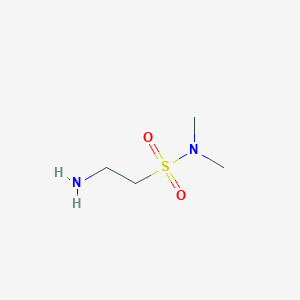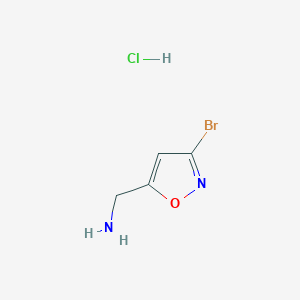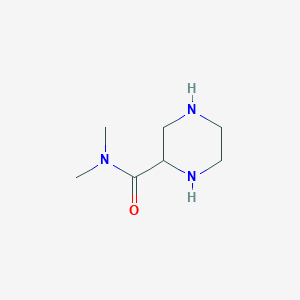
1-bencil-N-metilpiperidin-3-amina
Descripción general
Descripción
1-benzyl-N-methylpiperidin-3-amine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The specific structure of 1-benzyl-N-methylpiperidin-3-amine includes a benzyl group attached to the nitrogen atom of the piperidine ring, which can influence its chemical properties and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in various studies. For instance, a regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols has been reported, which involves the cleavage of 1-benzyl-3,4-epoxypiperidine using diisobutylaluminum amides (DIBAL-NR1R2) at room temperature . This method could potentially be adapted for the synthesis of 1-benzyl-N-methylpiperidin-3-amine by using N-methylamine as one of the reagents.
Molecular Structure Analysis
The molecular structure of compounds related to 1-benzyl-N-methylpiperidin-3-amine has been characterized using various techniques such as IR, 1H NMR, and in some cases, X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by the substituents on the nitrogen atom and the piperidine ring. For example, the reaction of 1-benzyl-3,4-epoxypiperidine with primary and secondary amines in the presence of lithium perchlorate leads to regio- and stereoselective amination, producing trans-4-amino-1-benzyl-3-hydroxypiperidines . This suggests that 1-benzyl-N-methylpiperidin-3-amine could also undergo similar reactions, depending on the conditions and reagents used.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-benzyl-N-methylpiperidin-3-amine are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperidine derivatives generally have basic properties due to the presence of the amine group and can engage in hydrogen bonding, which affects their solubility and boiling points. The benzyl group can contribute to the overall hydrophobic character of the molecule, influencing its solubility in organic solvents.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina Bioactivos
Los derivados de piperidina son fundamentales en la química medicinal debido a su presencia en numerosos productos farmacéuticos. “1-bencil-N-metilpiperidin-3-amina” sirve como un intermedio clave en la síntesis de varios derivados de piperidina bioactivos. Estos derivados han mostrado promesas en el tratamiento de una amplia gama de condiciones, desde trastornos neurológicos hasta cáncer .
Desarrollo de Agentes Anticancerígenos
La investigación indica que ciertos derivados de piperidina exhiben propiedades anticancerígenas. Como tal, “this compound” podría ser instrumental en el desarrollo de nuevos agentes anticancerígenos, particularmente en el diseño de fármacos que se dirigen a líneas celulares específicas del cáncer .
Aplicaciones Antimicrobianas y Antifúngicas
El motivo estructural de la piperidina se encuentra a menudo en compuestos con eficacia antimicrobiana y antifúngica. Al modificar “this compound”, los investigadores pueden crear agentes potentes contra varios patógenos bacterianos y fúngicos .
Investigación sobre la Enfermedad de Alzheimer
Los compuestos que contienen la estructura de piperidina, como “this compound”, se están explorando por su posible papel en el tratamiento de la enfermedad de Alzheimer. Pueden inhibir las enzimas involucradas en la progresión de la enfermedad, ofreciendo una nueva vía para la intervención terapéutica .
Fármacos Analgésicos y Antiinflamatorios
El núcleo de piperidina es una característica común en los fármacos analgésicos y antiinflamatorios. “this compound” podría usarse para sintetizar nuevos medicamentos para el alivio del dolor con una eficacia mejorada y efectos secundarios reducidos .
Inhibición de la Colinesterasa para Enfermedades Neurodegenerativas
Los derivados de “this compound” se han estudiado por su actividad inhibitoria de la colinesterasa, que es crucial en el tratamiento de enfermedades neurodegenerativas como el Parkinson y el Alzheimer. Estos compuestos pueden ayudar a mejorar las funciones cognitivas y retrasar la progresión de la enfermedad .
Safety and Hazards
This compound is classified as a danger under the GHS05 and GHS07 hazard pictograms . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-N-methylpiperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 1-benzyl-N-methylpiperidin-3-amine to the active sites of these enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of 1-benzyl-N-methylpiperidin-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 1-benzyl-N-methylpiperidin-3-amine can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-benzyl-N-methylpiperidin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can affect various physiological processes. Additionally, 1-benzyl-N-methylpiperidin-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-benzyl-N-methylpiperidin-3-amine in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to 1-benzyl-N-methylpiperidin-3-amine can result in sustained alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-benzyl-N-methylpiperidin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
1-Benzyl-N-methylpiperidin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are more easily excreted from the body .
Transport and Distribution
The transport and distribution of 1-benzyl-N-methylpiperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the brain via the blood-brain barrier, where it can exert its effects on neuronal cells .
Subcellular Localization
1-Benzyl-N-methylpiperidin-3-amine’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .
Propiedades
IUPAC Name |
1-benzyl-N-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFAEHZVQWTOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615386 | |
| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60717-45-5 | |
| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-N-methylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)







![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)
